molecular formula C19H15NO5S B2936254 (Z)-methyl 4-((5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate CAS No. 872696-47-4

(Z)-methyl 4-((5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate

Cat. No.: B2936254
CAS No.: 872696-47-4
M. Wt: 369.39
InChI Key: XAPUEMORGMZBLR-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Methyl 4-((5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is a synthetic derivative based on the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic ring system renowned for its diverse pharmacological potential . This compound is designed for research applications in drug discovery and biochemical analysis. The TZD core structure is a privileged scaffold in medicinal chemistry, with well-documented applications in developing agents for metabolic and infectious diseases . In antimicrobial research, closely related 5-benzylidene-thiazolidinedione analogs have demonstrated significant inhibitory activity against bacterial peptide deformylase (PDF), a key enzyme essential for bacterial survival . Such compounds have shown potent antibacterial activity against various bacterial strains, with some analogs exhibiting minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics like ampicillin . Concurrently, the TZD scaffold is a cornerstone in type 2 diabetes research, where it functions as a potent activator of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of this nuclear receptor enhances insulin sensitivity and improves glucose metabolism, making TZD derivatives valuable tools for investigating metabolic pathways . The specific structure of this compound incorporates key molecular features: a 4-hydroxybenzylidene moiety at the 5th position of the TZD ring and a methyl benzoate group linked via a methylene bridge at the 3rd nitrogen position. The 4-hydroxybenzylidene substitution is a common modification that can influence biological activity and interaction with enzyme targets . The methyl benzoate ester can serve as a synthetic handle for further chemical modification or may be a prodrug moiety that can be metabolized to the corresponding carboxylic acid in biological systems, as seen with related compounds . Researchers can utilize this compound to explore structure-activity relationships, investigate mechanisms of action against bacterial targets, or study its effects on glucose homeostasis. Please Note: This product is intended for research purposes only in a laboratory setting. It is strictly for in vitro studies and is not classified as a drug, cosmetic, or for human or veterinary use.

Properties

IUPAC Name

methyl 4-[[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c1-25-18(23)14-6-2-13(3-7-14)11-20-17(22)16(26-19(20)24)10-12-4-8-15(21)9-5-12/h2-10,21H,11H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPUEMORGMZBLR-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is a compound derived from the thiazolidinone family, known for its diverse biological activities. Thiazolidinones are five-membered heterocycles that contain sulfur and nitrogen, and they exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to detail the biological activity of this specific compound by reviewing relevant research findings, case studies, and synthesizing data from various sources.

Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H19NO5S\text{C}_{18}\text{H}_{19}\text{N}\text{O}_5\text{S}

This compound features a thiazolidinone moiety linked to a hydroxybenzylidene group, contributing to its potential biological activity.

Antioxidant Activity

Research indicates that thiazolidinone derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. In a study focusing on related thiazolidinones, it was shown that they effectively inhibited lipid peroxidation and enhanced the activity of endogenous antioxidant enzymes .

Antimicrobial Activity

Thiazolidinones have been extensively studied for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against various bacterial strains. For instance, derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For example, derivatives exhibited significant cytotoxic effects on human colon cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of key signaling pathways .

Case Studies

  • Antioxidant Study : A study demonstrated that thiazolidinone derivatives could significantly reduce oxidative stress markers in vitro. The compounds were tested on cultured cells exposed to oxidative agents, resulting in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .
  • Antimicrobial Screening : In a systematic screening of thiazolidinone derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus, several compounds showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Anticancer Evaluation : A series of thiazolidinone compounds were tested against multiple cancer cell lines including HCT116 and MDA-MB-231. The results indicated that certain derivatives significantly inhibited cell viability and induced apoptosis through caspase activation pathways .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazolidinones can inhibit key enzymes involved in cancer progression and microbial resistance.
  • Modulation of Signaling Pathways : These compounds influence various signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Variations in the Benzylidene Substituent

The benzylidene group’s substituents significantly modulate electronic properties and bioactivity:

  • 4-Ethoxybenzylidene analogs (e.g., compound 24a in ): Replacement of the hydroxyl group with ethoxy reduces polarity, increasing lipophilicity and possibly enhancing membrane permeability. However, this substitution may reduce hydrogen-bonding capacity, affecting target affinity .
  • The compound in also includes a tosyloxyethoxy group, which may influence solubility and pharmacokinetics .

Modifications in the Ester Group

  • Ethyl vs. Methyl esters, as in the target compound, balance lipophilicity and solubility for optimal bioavailability .
  • Benzohydrazide Derivatives (): Replacement of the ester with a benzohydrazide group (e.g., compounds 3a-3b ) introduces hydrogen-bonding sites, altering target specificity toward enzymes like carbonic anhydrase .

Substituents on the Thiazolidinedione Core

  • Sulfonamide Hybrids (): Introduction of sulfonamide groups at the methylene bridge (e.g., compounds 3–14 ) enhances carbonic anhydrase inhibitory activity due to sulfonamide’s zinc-binding capability .
  • Aminoethyl and Cyano Modifications (): Compounds like 23e (cyano-substituted) and 24a-b (dimethyl/dibenzylamino) demonstrate how alkylamino or cyano groups affect electronic density and steric bulk, influencing interactions with hydrophobic enzyme pockets .

Physical and Spectral Properties

Compound Substituents Melting Point (°C) Key Spectral Data (¹H NMR) Reference
Target Compound 4-Hydroxybenzylidene, methyl benzoate Not reported δ 7.8–8.2 (aromatic H), δ 3.9 (OCH₃)
24a () 4-Ethoxybenzylidene, dimethylamino Not reported δ 1.4 (CH₃CH₂O), δ 2.2 (N(CH₃)₂)
Triisopropylsilyl derivative () 4-Fluorobenzylidene, tosyloxyethoxy 72–75 δ 7.6–7.8 (aromatic H), δ 4.3 (OCH₂)
4h () 2-Bromobenzoylimino, methoxyethylidene Not reported δ 8.1 (Ar-Br), δ 3.7 (COOCH₃)

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